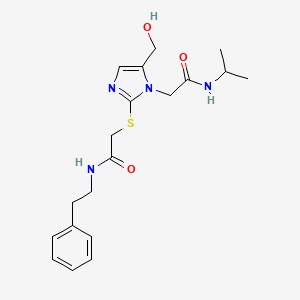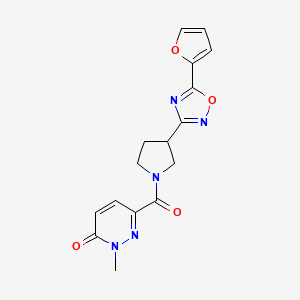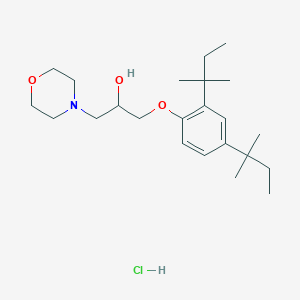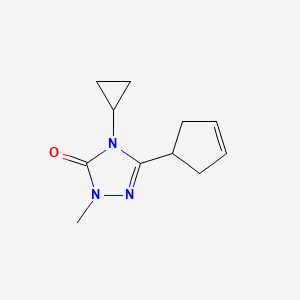![molecular formula C18H23N3OS B2450846 N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide CAS No. 450343-70-1](/img/structure/B2450846.png)
N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound seems to be a complex organic molecule, likely used in the field of medicinal chemistry or materials science. It contains a thieno[3,4-c]pyrazole core, which is a type of heterocyclic compound . Heterocyclic compounds are widely used in many fields due to their diverse biological activities.
Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using techniques like X-ray diffraction, NMR spectroscopy, and computational methods . These techniques can provide information about the compound’s geometry, electronic structure, and intermolecular interactions.Mechanism of Action
The mechanism of action of Compound X involves the inhibition of PRK2, which is a member of the protein kinase C (PKC) family. PRK2 is involved in the regulation of various cellular processes, including cell migration, proliferation, and survival. The inhibition of PRK2 by Compound X has been shown to affect the morphology and motility of neuronal cells, indicating a potential role in the regulation of neuronal development and synaptic plasticity.
In cancer cells, the mechanism of action of Compound X involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is a key pathway involved in cell survival and proliferation. Compound X has been shown to inhibit the phosphorylation of Akt and mTOR, leading to the induction of apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects in different cell types. In neuronal cells, Compound X has been shown to affect the morphology and motility of cells, indicating a potential role in the regulation of neuronal development and synaptic plasticity. In cancer cells, Compound X has been shown to induce apoptosis and cell cycle arrest by inhibiting the PI3K/Akt/mTOR signaling pathway.
Advantages and Limitations for Lab Experiments
The advantages of using Compound X in lab experiments include its potency and selectivity as an inhibitor of PRK2 and its potential applications in various scientific research fields, including neuroscience and cancer research. However, the limitations of using Compound X in lab experiments include its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research and development of Compound X. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the pharmacokinetics and bioavailability of Compound X in vivo, which may lead to the development of potential therapeutic applications. Further studies are also needed to explore the potential applications of Compound X in other scientific research fields, such as drug discovery and chemical biology.
Synthesis Methods
The synthesis method of Compound X involves the reaction of 2-aminothiophenol with 2,3-dimethylphenacyl bromide in the presence of sodium hydride, followed by the reaction of the resulting intermediate with pivaloyl chloride. The final product is obtained after purification through column chromatography. The synthesis of Compound X has been reported in several research papers, and the purity of the compound has been confirmed through various analytical techniques such as NMR, IR, and mass spectrometry.
Scientific Research Applications
Compound X has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, Compound X has shown promising results as a potent and selective inhibitor of the protein kinase C-related kinase 2 (PRK2), which is involved in the regulation of neuronal development and synaptic plasticity. PRK2 has been implicated in several neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia, and the inhibition of PRK2 has been suggested as a potential therapeutic strategy for these disorders.
Compound X has also been studied for its potential anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer, by inducing apoptosis and cell cycle arrest. The mechanism of action of Compound X in cancer cells is thought to involve the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
properties
IUPAC Name |
N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c1-11-7-6-8-15(12(11)2)21-16(19-17(22)18(3,4)5)13-9-23-10-14(13)20-21/h6-8H,9-10H2,1-5H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAZJAILYVPIBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluorophenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2450763.png)



![1-(isobutylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2450770.png)
![ethyl 2-cyano-2-[1-methyl-4(1H)-pyrimidinyliden]acetate](/img/structure/B2450772.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2450773.png)
![7-(3-bromophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2450774.png)

![N-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B2450782.png)

![Methyl 2-[4-(chlorosulfonyl)-2-fluorophenyl]acetate](/img/structure/B2450784.png)
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-phenylbutan-1-one](/img/structure/B2450785.png)
![N-(2,4-dimethoxyphenyl)-1-[(4-methylphenyl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2450786.png)